GPR52 Agonist Potency: Moderate Intrinsic Activity Differentiates the Target Compound from High‑Potency Congeners
The target compound activates human GPR52 with an EC₅₀ of 380 nM in a CHO‑cell cAMP AlphaScreen assay, representing moderate potency [REFS‑1]. In contrast, the structurally distinct triazole‑containing GPR52 agonist BDBM50252092 (CHEMBL4082756) achieves an EC₅₀ of 75 nM under the same assay format [REFS‑2]. This 5‑fold difference positions the target compound as a probe suited for studies where full receptor saturation is undesirable or where a broader dynamic range is required for SAR exploration.
| Evidence Dimension | GPR52 functional agonist potency (cAMP accumulation) |
|---|---|
| Target Compound Data | EC₅₀ = 380 nM |
| Comparator Or Baseline | BDBM50252092 (triazole‑benzamide GPR52 agonist): EC₅₀ = 75 nM |
| Quantified Difference | 5‑fold less potent (380 vs. 75 nM) |
| Conditions | Human GPR52 expressed in CHO cells; cAMP increase measured by AlphaScreen after 30 min incubation (Takeda‑curated ChEMBL data) |
Why This Matters
The moderate potency allows dose‑dependent titration of target engagement without immediate receptor saturation, a critical advantage for mechanistic pharmacology studies.
- [1] BindingDB entry BDBM50252213 (CHEMBL4083957). EC₅₀ = 380 nM for human GPR52. View Source
- [2] BindingDB entry BDBM50252092 (CHEMBL4082756). EC₅₀ = 75 nM for human GPR52; agonist activity in CHO cells by AlphaScreen. View Source
